tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate is an organic compound characterized by its molecular formula and a molecular weight of approximately 292.38 g/mol. This compound falls under the classification of piperidine derivatives, which are known for their applications in medicinal chemistry and as intermediates in organic synthesis. The compound features a tert-butyl group, a piperidine ring, and an aminopyridine moiety, contributing to its potential biological activity.
The synthesis of tert-butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate can be achieved through various methods. One effective approach involves the reaction of 2-aminopyridine with tert-butyl 4-aminopiperidine-1-carboxylate. This reaction typically requires specific conditions, such as the use of solvents and catalysts to enhance yield and purity.
The molecular structure of tert-butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate can be represented using various chemical notation systems:
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)18-12-5-4-8-17-13(12)16/h4-5,8,11,18H,6-7,9-10H2,1-3H3,(H2,16,17)
CC(C)(C)OC(=O)N1CCCC(C1)CCC2=CC(=NC=C2)N
The compound features:
tert-butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate can participate in several chemical reactions typical for amines and carboxylic acids:
The mechanism of action for tert-butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate is primarily related to its interaction with biological targets due to its structural features:
| Property | Value |
|---|---|
| Molecular Weight | 292.38 g/mol |
| Density | 1.193 g/cm³ |
| Boiling Point | Approximately 454.24 °C |
| Flash Point | 228.52 °C |
| Solubility | Soluble in organic solvents |
These properties indicate that tert-butyl 2-(2-amino-pyridin-3-yl)piperidine-1-carboxylate has favorable characteristics for both laboratory handling and potential applications in drug formulation.
tert-butyl 2-(2-amino-pyridin-3-yl)piperidine-1-carboxylate is primarily utilized in scientific research:
This compound exemplifies the significance of piperidine derivatives in contemporary chemical research and their potential therapeutic applications.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3